2-Pyridinecarboxamide (CAS 1452-77-3), commonly known as picolinamide, is a foundational bidentate N,N- or N,O-chelating ligand and synthetic precursor characterized by a pyridine ring with an adjacent carboxamide group at the 2-position. With a melting point of 107–110 °C and a pKa of approximately 2.10, it exhibits excellent solubility in polar organic solvents and water [1]. Unlike its isomers, the ortho-positioning of the amide group allows it to form highly stable five-membered chelate rings with transition metals (e.g., Cu, Ir, Pd, Ru). This structural geometry makes it an indispensable building block for homogeneous catalysts, pharmaceutical intermediates, and advanced co-crystal formulations where predictable metal coordination or hydrogen bonding is required [2].
Substituting 2-pyridinecarboxamide with its structural isomers (nicotinamide or isonicotinamide) or its acid analog (picolinic acid) fundamentally alters coordination chemistry and solid-state behavior. While nicotinamide and isonicotinamide primarily act as bridging or monodentate ligands due to the spatial separation of their functional groups, 2-pyridinecarboxamide forms stable chelate rings via bidentate coordination [1]. Furthermore, compared to picolinic acid, the neutral amide group of 2-pyridinecarboxamide can undergo metal-induced deprotonation to yield an anionic amidate ligand. This deprotonation significantly enhances the electron density at the metal center and alters the redox potential of the resulting complex without the delocalization issues seen in phenolic ligands [2]. These differences dictate that generic substitution will lead to catalyst failure, altered reaction regioselectivity, or the collapse of targeted co-crystal architectures.
In the design of Ir-based catalysts for CO2 hydrogenation, the choice of chelating ligand dictates the reaction kinetics. Studies comparing deprotonated picolinamide ligands against picolinic acid ligands demonstrate that the amidate nitrogen provides superior electron-donating properties compared to the carboxylate oxygen. Density Functional Theory (DFT) and experimental kinetic studies reveal that picolinamide-derived complexes optimize H2 binding equilibrium and kinetics, resulting in highly active catalytic species under ambient aqueous conditions, outperforming the corresponding picolinic acid-based catalysts in turnover frequency (TOF) [1].
| Evidence Dimension | Catalytic efficiency and H2 binding kinetics |
| Target Compound Data | Picolinamide ligands (deprotonated amidate) yield highly active Ir-catalysts with TOFs exceeding 100 h^-1 under ambient conditions. |
| Comparator Or Baseline | Picolinic acid ligands (carboxylate coordination) |
| Quantified Difference | Picolinamide derivatives provide superior TOF and optimized H2 binding equilibrium compared to the acid analog. |
| Conditions | Aqueous CO2 hydrogenation under ambient conditions (1 M NaHCO3, pH 8.2). |
For procurement in green chemistry and energy storage, selecting picolinamide over picolinic acid ensures maximum catalytic turnover and efficiency in hydrogen storage applications.
2-Pyridinecarboxamide serves as a highly effective bidentate ligand in copper-catalyzed cross-coupling reactions. When compared to standard monodentate nitrogen-based ligands, picolinamides enable the coupling of challenging, sterically hindered phenols with aryl iodides in excellent yields. The specific N,N- or N,O-coordination mode tunes the redox properties of the Cu(I)/Cu(II) centers, stabilizing the catalytic intermediates and allowing the isolation of end-of-life Cu(II) species, which is not feasible with weaker or monodentate pyridine ligands [1].
| Evidence Dimension | Cross-coupling reaction yield for bulky phenols |
| Target Compound Data | Picolinamide ligands enable excellent yields and stabilize Cu(II) intermediates. |
| Comparator Or Baseline | Standard monodentate pyridine or non-chelating amine ligands |
| Quantified Difference | Significant increase in yield and catalyst stability for sterically demanding substrates. |
| Conditions | Copper-catalyzed aryl ether formation from aryl iodides and bulky phenols. |
Buyers sourcing ligands for API synthesis will achieve higher batch-to-batch reproducibility and yields for complex ether linkages by utilizing the specific chelating properties of picolinamide.
The solid-state behavior of 2-pyridinecarboxamide is distinctly different from its isomer, nicotinamide. Infrared spectroscopy and ab initio calculations reveal that 2-pyridinecarboxamide possesses an intramolecular NH···N(ring) hydrogen bond that restricts its conformational mobility. Consequently, in the neat crystalline state, picolinamide forms highly stable centrosymmetric dimers via NH···O=C bonds. In contrast, nicotinamide lacks this intramolecular interaction, leading to a different crystal packing arrangement where the ring nitrogen participates in intermolecular bonding [1].
| Evidence Dimension | Conformational mobility and dimer structure |
| Target Compound Data | Picolinamide forms rigid centrosymmetric dimers stabilized by an intramolecular NH···N(ring) interaction. |
| Comparator Or Baseline | Nicotinamide (3-pyridinecarboxamide) |
| Quantified Difference | Picolinamide exhibits restricted conformational mobility and distinct vibrational energy flow compared to the highly mobile nicotinamide. |
| Conditions | Solid-state matrix-isolation and cryogenic infrared spectroscopy. |
Formulators designing multi-component pharmaceutical co-crystals must select picolinamide when rigid, predictable hydrogen-bonded dimer synthons are required for material stability.
The ortho-relationship of the functional groups in 2-pyridinecarboxamide fundamentally alters its photochemical trajectory compared to its para-isomer, isonicotinamide. Under in situ UV irradiation (λ > 235 nm) in cryogenic rare gas matrices, 2-pyridinecarboxamide undergoes a specific photochemical reaction to yield isocyanic acid and pyridine, followed by further degradation to CO + NH. Isonicotinamide, lacking the adjacent ring nitrogen to facilitate this specific cleavage pathway, exhibits entirely different photochemical behavior and higher relative stability under identical conditions [1].
| Evidence Dimension | Photochemical degradation pathway |
| Target Compound Data | Rapid reaction yielding isocyanic acid and pyridine upon UV exposure. |
| Comparator Or Baseline | Isonicotinamide (4-pyridinecarboxamide) |
| Quantified Difference | Divergent photochemical reaction products and degradation kinetics based solely on the isomer substitution pattern. |
| Conditions | UV irradiation (λ > 235 nm) in cryogenic inert gas matrices at 10 K. |
Researchers procuring precursors for photolytic studies or UV-triggered material degradation must specify picolinamide to access this unique isocyanic acid generation pathway.
Ideal as a bidentate ligand precursor for synthesizing highly active Ir, Ru, and Pd complexes used in CO2 hydrogenation, transfer hydrogenation, and cross-coupling reactions, where the deprotonated amidate form stabilizes critical metal intermediates and enhances turnover frequencies [1].
Utilized as a robust ligand in copper-catalyzed Ullmann-type couplings for the synthesis of complex agrochemicals and pharmaceuticals, particularly when sterically hindered phenols are involved and high batch-to-batch yields are required [2].
Selected over nicotinamide in crystal engineering workflows when a rigid, centrosymmetric hydrogen-bonded dimer is required to stabilize active pharmaceutical ingredients (APIs) in the solid state [3].
Employed in specialized low-temperature matrix isolation studies and photochemical syntheses as a clean, UV-triggered source of isocyanic acid and pyridine, a pathway inaccessible to its para-isomer [4].
Irritant